molecular formula C22H23N3O4S B2728707 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 899954-75-7

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2728707
CAS No.: 899954-75-7
M. Wt: 425.5
InChI Key: BOJSCLBZQZAEBY-UHFFFAOYSA-N
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Description

This compound is a thiopyrimidinone derivative featuring a fused cyclopenta[d]pyrimidin-2-one core. Key structural elements include:

  • Thioacetamide bridge: A sulfur atom links the pyrimidinone core to the acetamide moiety, enhancing conformational flexibility and redox activity.
  • 2-Methoxybenzyl group: The N-substituent on the acetamide provides a polar methoxy group, which may influence solubility and hydrogen-bonding capacity.

Synthetic routes for analogous compounds (e.g., thiopyrimidinones) involve alkylation of pyrimidinone precursors with chloroacetamides under basic conditions, as seen in .

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-28-19-10-3-2-6-15(19)12-23-20(26)14-30-21-17-8-4-9-18(17)25(22(27)24-21)13-16-7-5-11-29-16/h2-3,5-7,10-11H,4,8-9,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJSCLBZQZAEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a tetrahydro-cyclopenta[d]pyrimidine core, and a methoxybenzyl group. These structural components contribute to its biological activity by enhancing interactions with biological targets.

Biological Activity Overview

Antiviral Activity:
Research has indicated that compounds with similar structural motifs to the target compound can exhibit significant antiviral properties. For instance, derivatives of furan have been shown to act as inhibitors of SARS-CoV-2 main protease (Mpro), with some exhibiting IC50 values in the low micromolar range. This suggests that the furan moiety may enhance the antiviral efficacy of the compound by facilitating binding to viral proteins .

Antibacterial Activity:
Furan derivatives have demonstrated considerable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to the target have shown MIC values as low as 64 µg/mL against Escherichia coli and Staphylococcus aureus . The presence of the furan ring is crucial for this activity, as it is known to interact effectively with bacterial enzymes.

Anticancer Potential:
There is emerging evidence that similar compounds possess anticancer properties. For instance, studies have reported that furan-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanism for the target compound's anticancer activity remains to be fully elucidated but may involve modulation of signaling pathways related to cell growth and survival.

Case Studies

  • SARS-CoV-2 Inhibition:
    A study evaluated several furan derivatives for their ability to inhibit SARS-CoV-2 Mpro. The compound F8-B22 (a derivative) showed an IC50 value of 1.55 µM, indicating strong potential as an antiviral agent .
  • Antibacterial Screening:
    In a comparative study of various furan derivatives against bacterial strains, one derivative exhibited a MIC of 64 µg/mL against E. coli. This supports the hypothesis that structural modifications can enhance antibacterial potency .
  • Anticancer Activity Assessment:
    A recent investigation into furan-based compounds revealed that certain derivatives could inhibit tumor growth in vitro and in vivo models. The mechanisms included apoptosis via caspase activation and disruption of mitochondrial membrane potential .

Research Findings Summary Table

Activity Type Compound Target Pathogen/Cell Line IC50/MIC Value Reference
AntiviralF8-B22SARS-CoV-2 Mpro1.55 µM
AntibacterialFuran DerivativeE. coli64 µg/mL
AnticancerFuran DerivativeVarious Cancer Cell LinesVaries

Scientific Research Applications

Structural Characteristics

This compound features a complex structure that includes:

  • Cyclopentapyrimidine Core : This core is significant for its biological interactions and has been associated with various pharmacological activities.
  • Thioether Linkage : The presence of a thioether enhances the compound's reactivity and potential interactions with biological targets.
  • Methoxybenzyl Group : This substituent may contribute to the compound's solubility and affinity for specific receptors.

Research into the biological activities of this compound indicates several promising applications:

Anticancer Properties

Numerous studies have identified compounds with similar structural motifs as having significant anticancer properties. For instance:

  • A study demonstrated that related compounds inhibited tumor cell proliferation in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression. This suggests that the compound may also exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has potential as an inhibitor for various enzymes critical in disease pathways:

  • Enzymatic Targets : It may inhibit enzymes involved in cancer metabolism or bacterial virulence factors. For example, compounds with similar structures have been shown to inhibit the Type III secretion system (T3SS), which is crucial for bacterial pathogenicity .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the cyclopentapyrimidine core.
  • Introduction of the furan and methoxybenzyl groups.
  • Coupling with thioether functionalities.

These synthetic pathways are essential for replicating the compound in laboratory settings and exploring its biological properties further.

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

Anticancer Activity

A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways .

Antimicrobial Effects

Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens .

Comparison with Similar Compounds

Target Compound

  • Core: Cyclopenta[d]pyrimidin-2-one fused ring system.
  • Substituents: Furan-2-ylmethyl (N1), thioacetamide (C4), and 2-methoxybenzyl (N-acetamide).

Analog 1

From : 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide

  • Core: Thieno[2,3-d]pyrimidinone fused with cyclopenta and thiophene rings.
  • Substituents: 4-Chlorophenyl (N1), thioacetamide (C2), and 2-isopropylphenyl (N-acetamide).
  • Key Difference: Thiophene fusion increases planarity and hydrophobicity compared to the furan-containing target compound.

Analog 2

From : 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

  • Substituents: 4-Chlorophenyl (N1), thioacetamide (C2), and 2,5-dimethylphenyl (N-acetamide).

Substituent Effects on Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Aromatic Substituent Furan-2-ylmethyl (polar) 4-Chlorophenyl (electrophilic) 4-Chlorophenyl (electrophilic)
N-Acetamide Group 2-Methoxybenzyl (H-bond donor) 2-Isopropylphenyl (hydrophobic) 2,5-Dimethylphenyl (hydrophobic)
Predicted LogP ~3.2 (moderate polarity) ~4.1 (lipophilic) ~4.3 (lipophilic)
Hydrogen-Bond Capacity High (methoxy, acetamide) Moderate (chlorine, acetamide) Low (methyl groups)
  • Furan vs. Thiophene/Chlorophenyl : The furan group in the target compound likely improves solubility and metabolic stability compared to chlorophenyl/thiophene analogs, which are more lipophilic and prone to oxidative metabolism .
  • Methoxybenzyl vs.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with cyclocondensation to form the cyclopenta[d]pyrimidinone core, followed by introducing the thioether linkage via nucleophilic substitution. For example:

  • Step 1 : Cyclocondensation of substituted furan and pyrimidine precursors under reflux with catalysts like acetic acid .
  • Step 2 : Thioether bond formation using mercaptoacetic acid derivatives in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF) .
  • Step 3 : Final coupling of the acetamide moiety via amidation, monitored by TLC/HPLC for intermediate purity . Table 1: Example Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
1AcOH, 80°C, 12h65–70>90%
2Et₃N, DMF, RT, 6h75–80>95%

Q. Which spectroscopic methods are recommended for structural characterization?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the furanmethyl, methoxybenzyl, and acetamide groups. For example, the methoxybenzyl proton signals appear as a singlet at δ 3.8–4.0 ppm .
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and thioether (C-S) bonds (~650–700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₃N₃O₄S: 448.12) .

Q. What solubility and stability profiles should be considered for in vitro assays?

  • Solubility : The compound is likely soluble in DMSO (>10 mM) and DMF, but poorly soluble in aqueous buffers. Pre-solubilization in DMSO followed by dilution in assay buffers is recommended .
  • Stability : Monitor degradation under varying pH (4–9) and temperatures (4–37°C) using HPLC. Thioether bonds may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling guide target identification and binding affinity predictions?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs. The furan and methoxybenzyl groups may engage in π-π stacking with aromatic residues in target proteins .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. For example, the cyclopenta[d]pyrimidinone core may show strong hydrophobic interactions .
  • Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD values) and cellular IC₅₀ data .

Q. How to resolve contradictions in reported biological activity data?

  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays, serum levels in cell-based studies) .
  • Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (enzyme assay) and TNF-α suppression (ELISA) to rule off-target effects .
  • Dose-Response Curves : Use Hill slope analysis to distinguish specific vs. nonspecific binding .

Q. What strategies improve pharmacokinetic properties, such as bioavailability?

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the methoxybenzyl moiety to enhance water solubility .
  • Prodrug Design : Mask the thioether group with a cleavable ester to improve oral absorption .
  • In Vitro ADME Testing : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Data Contradiction Analysis

Q. Why might biological activity vary across cell lines or animal models?

  • Species-Specific Metabolism : Rodent CYP450 isoforms may metabolize the compound faster than human enzymes, leading to divergent efficacy in preclinical models .
  • Cell Line Variability : Differences in receptor expression (e.g., EGFR levels in A549 vs. H1975 lung cancer cells) can alter IC₅₀ values .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., Step 1 completed in 2h vs. 12h conventionally) .
  • Analytical QC : Combine HPLC with charged aerosol detection (CAD) to quantify low-UV-absorbing intermediates .

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